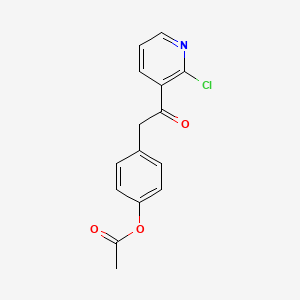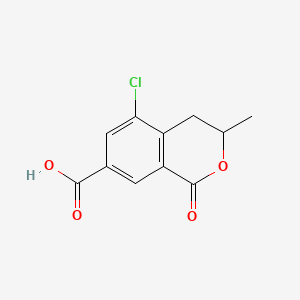
7-Isochromancarboxylic acid, 5-chloro-3-methyl-1-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid is a chemical compound belonging to the class of isochromenes. Isochromenes are a type of heterocyclic compound that contains a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 3rd position, a ketone group at the 1st position, and a carboxylic acid group at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a chlorinated benzaldehyde derivative, the compound can be synthesized through a series of reactions including Friedel-Crafts acylation, cyclization, and subsequent oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-ethyl ester: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
The uniqueness of 5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid lies in its specific functional groups and their positions on the isochromene ring. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
64398-43-2 |
|---|---|
Fórmula molecular |
C11H9ClO4 |
Peso molecular |
240.64 g/mol |
Nombre IUPAC |
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c1-5-2-7-8(11(15)16-5)3-6(10(13)14)4-9(7)12/h3-5H,2H2,1H3,(H,13,14) |
Clave InChI |
CCFFMHQLCHYZLV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C=C(C=C2Cl)C(=O)O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



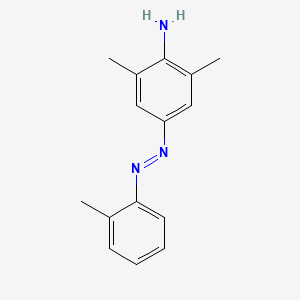
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
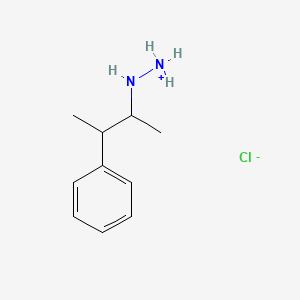
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782502.png)
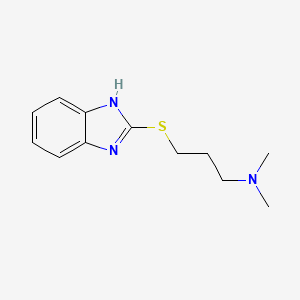
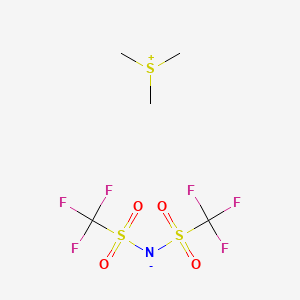
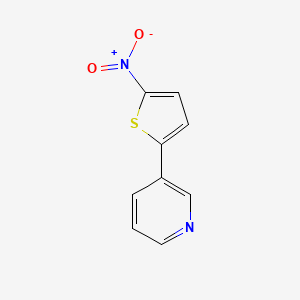
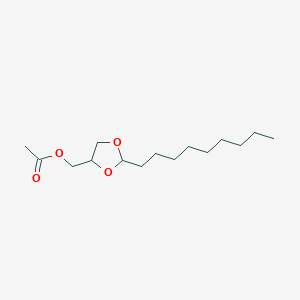
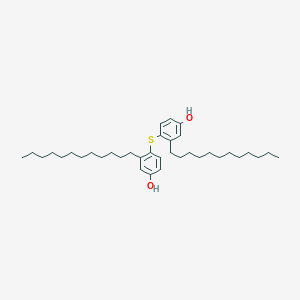
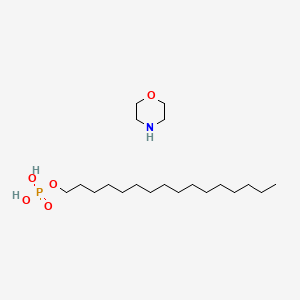
![2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13782530.png)
